2-(1-Piperidinylmethyl)-1,4-oxazepane
Overview
Description
This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Catalytic Applications and Synthesis of Heterocycles
Research has shown that compounds structurally related to 2-(1-Piperidinylmethyl)-1,4-oxazepane are crucial in the catalysis of enantioselective transformations. For instance, the synthesis and application of transition metal complexes with oxazolinylboranes and cyclopentadienyl-bis(oxazolinyl)borates have been explored. These complexes catalyze the cyclization of aminoalkenes to yield pyrrolidines, piperidines, and azepanes with high enantiomeric excesses, indicating their significant role in the synthesis of complex nitrogen-containing cycles (K. Manna, 2012).
Electrooxidative Cyclization
Electrooxidative methods have been employed to synthesize novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols. This highlights the versatility of using electrochemical approaches to achieve cyclization, leading to heterocyclic compounds with potential chemical and pharmaceutical applications (M. Okimoto et al., 2012).
Synthesis and Biological Evaluation
Another application involves the design and synthesis of 3-benzazepin-1-ols as NR2B-selective NMDA receptor antagonists, which are derived from modifications of the piperidine ring of ifenprodil. This exemplifies the pharmaceutical relevance of derivatives related to 2-(1-Piperidinylmethyl)-1,4-oxazepane in the development of new therapeutics targeting neurological disorders (B. Tewes et al., 2010).
Protection Strategies for Sensitive Secondary Amines
Triazenes have been utilized as a protecting strategy for sensitive secondary amines like 4-piperidone, showcasing the importance of 2-(1-Piperidinylmethyl)-1,4-oxazepane and its derivatives in synthetic chemistry where protective groups are crucial for the successful synthesis of complex molecules (R. Lazny et al., 1999).
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or modifications of the compound that could enhance its properties or activity.
properties
IUPAC Name |
2-(piperidin-1-ylmethyl)-1,4-oxazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-6-13(7-3-1)10-11-9-12-5-4-8-14-11/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKKESOUKDFXRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CNCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Piperidinylmethyl)-1,4-oxazepane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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